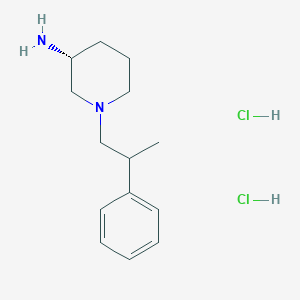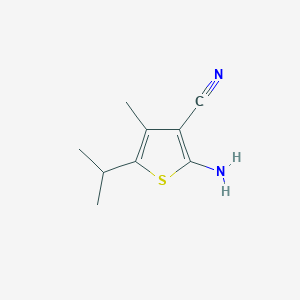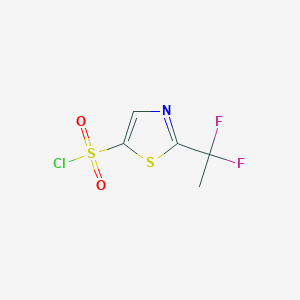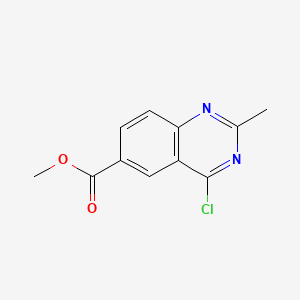![molecular formula C8H4FNO3 B15305712 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4FNO3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, resulting in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of fluorinating agents and appropriate reaction conditions to achieve the desired substitution on the pyridine ring. The process may involve multiple steps, including halogenation, cyclization, and purification to obtain high-purity 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of 5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a fused furan-pyridine ring system. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other pyridinecarboxylic acids .
Propiedades
Fórmula molecular |
C8H4FNO3 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
5-fluorofuro[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-7-2-1-5-4(10-7)3-6(13-5)8(11)12/h1-3H,(H,11,12) |
Clave InChI |
KPEJEPSHUOVXCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1OC(=C2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





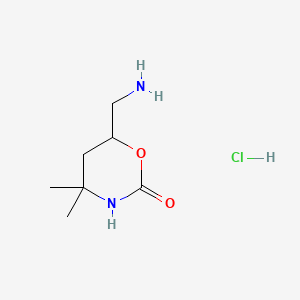
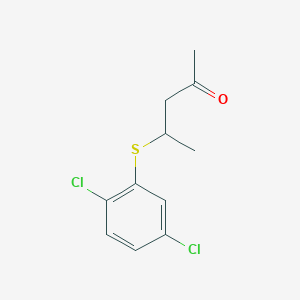
![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
